Selective Anti-Trypanosoma cruzi Activity
Ismine demonstrated specific anti-Trypanosoma cruzi activity while exhibiting low toxicity against HepG2 host cells [1]. The compound was active against the parasite but did not show anti-amastigote activity [1]. This contrasts with the broader cytotoxic profile of lycorine, which exhibits potent but non-selective cytotoxicity across multiple cancer cell lines with IC50 values typically in the low micromolar range [2].
| Evidence Dimension | Anti-T. cruzi epimastigote activity and host cell cytotoxicity |
|---|---|
| Target Compound Data | Active against T. cruzi epimastigotes; low toxicity against HepG2 cells (specific quantitative IC50 values not reported in source) |
| Comparator Or Baseline | Lycorine: Broad cytotoxicity across multiple cancer cell lines (IC50 values typically <10 µM) [2]; SCAP Kd = 15.24 nM [3] |
| Quantified Difference | Ismine exhibits anti-parasitic activity with favorable selectivity profile, whereas lycorine shows potent but non-selective cytotoxicity. |
| Conditions | In vitro T. cruzi epimastigote assay; HepG2 human hepatocellular carcinoma cells |
Why This Matters
For Chagas disease research, ismine's selective anti-parasitic profile with low host cell toxicity is more appropriate than non-selective cytotoxic alkaloids like lycorine.
- [1] Martinez-Peinado N, Ortiz JE, Pigni NB, et al. Anti-Trypanosoma cruzi activity of alkaloids isolated from Habranthus brachyandrus (Amaryllidaceae) from Argentina. Phytomedicine. 2022. View Source
- [2] He M, Qu C, Gao O, Hu X, Hong X. Biological and pharmacological activities of amaryllidaceae alkaloids. RSC Advances. 2015;5(21):16562-16574. View Source
- [3] Lycorine - SCAP inhibitor datasheet. Adooq Bioscience. View Source
